molecular formula C36H39N3O4 B15078133 diisobutyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

diisobutyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B15078133
M. Wt: 577.7 g/mol
InChI Key: RZMPZYCSKBQVNW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of diisobutyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the pyridine ring with isobutyl groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Diisobutyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diisobutyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to diisobutyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate include:

Properties

Molecular Formula

C36H39N3O4

Molecular Weight

577.7 g/mol

IUPAC Name

bis(2-methylpropyl) 2,6-dimethyl-4-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H39N3O4/c1-22(2)20-42-35(40)31-24(5)37-25(6)32(36(41)43-21-23(3)4)33(31)30-19-39(29-14-8-7-9-15-29)38-34(30)28-17-16-26-12-10-11-13-27(26)18-28/h7-19,22-23,33,37H,20-21H2,1-6H3

InChI Key

RZMPZYCSKBQVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C(=O)OCC(C)C

Origin of Product

United States

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